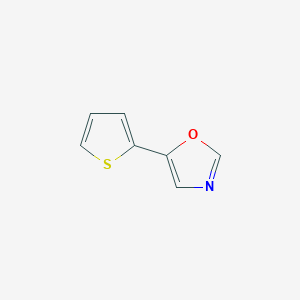

5-(2-Thienyl)-1,3-oxazole

Description

Significance of the 1,3-Oxazole Heterocyclic Scaffold in Contemporary Chemical Research

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. researchgate.netigi-global.com This scaffold is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and unique chemical properties. researchgate.netigi-global.comtandfonline.com Oxazole (B20620) derivatives are found in a wide array of natural products and synthetic molecules, showcasing their versatility. derpharmachemica.comnih.gov

The significance of the 1,3-oxazole motif is underscored by its presence in numerous pharmacologically active compounds. acs.orgnih.gov Researchers have successfully incorporated this ring system into molecules exhibiting a broad spectrum of therapeutic applications, including:

Antimicrobial d-nb.info

Anticancer igi-global.com

Anti-inflammatory researchgate.net

Antiviral researchgate.net

Antidiabetic d-nb.info

The oxazole nucleus often serves as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity, which helps in designing new medicinal agents with improved potency and selectivity. researchgate.net Furthermore, the stable, aromatic nature of the oxazole ring makes it a reliable building block in the synthesis of more complex molecular architectures. chemimpex.com

Overview of Thiophene-Substituted Oxazole Systems in Chemical Literature

The integration of a thiophene (B33073) ring with an oxazole core creates a class of compounds with enhanced and often novel properties. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is known to modulate the electronic and biological characteristics of molecules it is a part of. nih.gov The combination of these two rings results in extended π-conjugated systems, which are particularly relevant in the field of materials science for applications such as organic semiconductors.

Chemical literature describes various synthetic strategies for accessing thiophene-substituted oxazoles. One common method is the van Leusen oxazole synthesis, which can be used to create oxazole derivatives from 2-formyl substituted thiophene compounds. nih.govmdpi.com Another approach involves the cyclization of β-(methylthio)enamides catalyzed by copper. Research has also explored the synthesis of these compounds through the ring expansion of aziridines, a method that has been shown to be efficient and practical. acs.org

These hybrid molecules are not only of interest for their material applications but also for their potential biological activities. The thiophene moiety can influence the molecule's ability to interact with biological targets, potentially leading to new therapeutic agents. nih.gov For instance, some thiophene-substituted oxazole derivatives have been investigated for their antimicrobial and anticancer properties. d-nb.infosmolecule.com

Rationale for Focused Research on 5-(2-Thienyl)-1,3-oxazole

The specific isomer this compound has garnered dedicated research attention due to the precise spatial arrangement of its constituent rings. The linkage at the 5-position of the oxazole ring to the 2-position of the thiophene ring creates a defined molecular geometry that influences its physicochemical properties and biological interactions.

The rationale for this focused research is multifaceted:

Unique Electronic and Steric Properties: The combination of the electron-donating thiophene ring and the electron-withdrawing oxazole ring, connected in this specific manner, results in a distinct electronic distribution within the molecule. This can affect its reactivity, stability, and intermolecular interactions. smolecule.com

Synthetic Accessibility: Established synthetic methodologies allow for the reliable and often high-yield production of this compound and its derivatives, facilitating further investigation and application. researchgate.net

Scaffold for Further Functionalization: The inherent structure of this compound provides multiple sites for further chemical modification, allowing for the systematic exploration of structure-activity relationships. This is crucial in drug discovery and the development of new materials.

Potential for Novel Applications: The unique properties of this compound make it a promising candidate for a range of applications, from medicinal chemistry to the development of fluorescent materials and organic electronics. chemimpex.comacs.org

The focused investigation into this compound is driven by the potential to harness its unique chemical architecture for the development of novel and improved technologies and therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c1-2-7(10-3-1)6-4-8-5-9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBKCFRTMPSJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383896 | |

| Record name | 5-(2-thienyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-70-0 | |

| Record name | 5-(2-thienyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Thienyl 1,3 Oxazole and Its Derivatives

Established Synthetic Pathways to the 5-(2-Thienyl)-1,3-oxazole Core

The construction of the fundamental this compound structure can be achieved through several reliable synthetic routes. These pathways often involve the formation of the oxazole (B20620) ring from acyclic precursors.

Van Leusen Oxazole Synthesis Pathway Utilizing Tosylmethylisocyanide and 2-Thiophenecarboxaldehyde

A primary and widely recognized method for synthesizing 5-substituted oxazoles is the Van Leusen oxazole synthesis. nih.govmdpi.com This reaction involves the base-mediated cycloaddition of tosylmethylisocyanide (TosMIC) with an aldehyde. nih.govijpsonline.com In the specific case of this compound, the synthesis commences with the reaction between 2-thiophenecarboxaldehyde and TosMIC in the presence of a base, typically potassium carbonate, in a solvent like methanol. nih.gov

The mechanism begins with the deprotonation of the active methylene (B1212753) group of TosMIC by the base. ijpsonline.com The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-thiophenecarboxaldehyde. The subsequent intramolecular cyclization, driven by the attack of the resulting alkoxide on the isocyanide carbon, forms an oxazoline (B21484) intermediate. nih.govijpsonline.com The final step involves the elimination of p-toluenesulfinic acid from this intermediate, leading to the formation of the aromatic this compound ring. nih.govijpsonline.com This one-pot reaction is valued for its operational simplicity and generally good yields. nih.gov

Table 1: Key Components in the Van Leusen Synthesis of this compound

| Reactant | Role |

| 2-Thiophenecarboxaldehyde | Provides the C5 carbon and the thienyl substituent of the oxazole ring. |

| Tosylmethylisocyanide (TosMIC) | Acts as a three-atom synthon, providing the C2, N3, and C4 atoms of the oxazole ring. nih.gov |

| Base (e.g., K₂CO₃) | Deprotonates TosMIC to initiate the reaction. |

| Solvent (e.g., Methanol) | Provides the reaction medium. |

Broader Methodological Context for 1,3-Oxazole Derivatives from Precursors

Beyond the Van Leusen approach, the synthesis of 1,3-oxazole derivatives can be accomplished through various other established methodologies, starting from a range of precursors.

From Diazoketones and Amides: One common strategy involves the reaction of α-diazoketones with amides. organic-chemistry.orgnih.gov This method typically proceeds via a metal-catalyzed carbene insertion into the N-H bond of the amide, followed by a cyclodehydration step to form the oxazole ring. nih.gov Catalysts such as copper(II) triflate have been shown to be effective for this transformation. organic-chemistry.org

From α-Bromo Ketones and Amides: The reaction between α-bromo ketones and primary amides, often referred to as the Bredereck reaction, is another classical method for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com This condensation reaction leads to the formation of the oxazole ring system. Visible-light photocatalysis has emerged as a modern approach to facilitate this reaction at room temperature. organic-chemistry.org

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to yield 2,5-disubstituted oxazoles. pharmaguideline.com The reaction is typically promoted by dehydrating agents such as sulfuric acid or phosphorus pentachloride. ijpsonline.com

These broader methods provide alternative entries to the 1,3-oxazole core, which can be adapted for the synthesis of thienyl-substituted analogs by selecting the appropriate starting materials.

Targeted Synthesis of Substituted this compound Analogues

To explore the chemical space around the this compound scaffold, various synthetic strategies have been developed to introduce substituents at different positions of the heterocyclic system.

Halogenation of the this compound Nucleus

The introduction of halogen atoms onto the oxazole ring can provide valuable handles for further functionalization through cross-coupling reactions. A notable method for achieving regioselective substitution is the "halogen dance" reaction. nih.gov This base-induced migration of a halogen atom has been demonstrated on a 5-bromo-2-phenylthio-1,3-oxazole system. nih.gov Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures leads to deprotonation at the C4 position. Upon warming, this intermediate undergoes an isomerization to afford a more stable 5-lithio-4-bromo-oxazole species. nih.gov This lithiated intermediate can then react with various electrophiles, allowing for the synthesis of trisubstituted oxazoles. nih.gov This methodology offers a pathway to introduce substituents at the C4 and C5 positions of the oxazole ring in a controlled manner.

Incorporation of Carbonyl and Thiosemicarbazone Moieties into the Thiophene-Oxazole Scaffold

The functionalization of the this compound core with carbonyl and thiosemicarbazone groups has been reported. For instance, the synthesis of 5-methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde (B1372517) provides a key intermediate. researchgate.net This aldehyde can then be reacted with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone ligand. researchgate.net This reaction involves the condensation of the aldehyde group with the primary amine of thiosemicarbazide, typically in an alcoholic solvent. chemmethod.comnih.gov The resulting thiosemicarbazone derivative incorporates a reactive and versatile functional group that can participate in further chemical transformations or act as a ligand for metal complexes. researchgate.net

Table 2: Synthesis of a Thiosemicarbazone Derivative

| Starting Material | Reagent | Product |

| 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde | Thiosemicarbazide | 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde thiosemicarbazone researchgate.net |

Regioselective Access to Poly-Substituted Oxazole Frameworks with Thienyl Moieties

Achieving regioselective synthesis of poly-substituted oxazoles containing a thienyl group is a key objective for creating diverse molecular libraries. Metal-catalyzed cross-coupling reactions are powerful tools in this regard. For example, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, including thienyl moieties, onto a pre-functionalized oxazole core. ijpsonline.com

Furthermore, methodologies that allow for the controlled construction of the oxazole ring with predefined substituents are highly valuable. A visible light-induced synthesis of polysubstituted oxazoles from diazo compounds and nitriles has been developed, offering a metal-free approach. rsc.org While not specifically demonstrated for a thienyl substituent, the broad substrate scope of this reaction suggests its potential applicability.

The halogen dance reaction mentioned previously also provides a powerful tool for regioselective functionalization. nih.gov By first creating a bromo-substituted this compound, this isomerization can be used to generate a lithiated intermediate at a specific position, which can then be trapped with an electrophile to introduce a new substituent in a regiocontrolled manner.

Catalytic and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its derivatives has evolved to incorporate modern catalytic methods and principles of green chemistry. These approaches aim to improve efficiency, selectivity, and the environmental profile of synthetic routes by minimizing waste, avoiding harsh conditions, and reducing the use of hazardous materials.

Metal-Mediated and Catalyzed Synthetic Routes (e.g., Pd-catalyzed amidation, Suzuki-Miyaura coupling)

Transition-metal catalysis, particularly using palladium, nickel, and copper, offers powerful tools for the construction and functionalization of the oxazole ring system. Cross-coupling reactions are especially prominent, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

The Suzuki-Miyaura coupling is a versatile and widely used method for creating C-C bonds. beilstein-journals.orgijpsonline.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. beilstein-journals.org In the context of this compound synthesis, this reaction can be employed in several ways:

Pre-functionalization of Precursors: Arylboronic acids can be used in Suzuki-Miyaura reactions to construct complex aldehydes, which are then cyclized to form the desired oxazole core using methods like the van Leusen reaction. nih.gov

Direct Functionalization of the Oxazole Ring: A halogenated oxazole can be coupled with a boronic acid, or an oxazole-boronate can be coupled with a halide. researchgate.netnih.gov For instance, 5-bromooxazoles can be coupled with various aryl and heteroaryl boronic acids to introduce diversity at the 5-position of the ring. nih.gov Similarly, oxazol-5-ylboronic acid pinacol (B44631) esters have been synthesized and shown to react effectively with (het)aryl halides. researchgate.net Nickel catalysts have also been successfully used for Suzuki-Miyaura couplings involving oxazole intermediates. beilstein-journals.orgijpsonline.com

Palladium-catalyzed amidation represents another key strategy, primarily for the derivatization of the oxazole core. While direct amidation to form the this compound ring is less common, functionalized oxazole intermediates can be subjected to Pd-catalyzed processes to introduce amide functionalities. For example, a 5-(2-chloroquinolin-3-yl)oxazole intermediate, formed via a van Leusen reaction, can undergo Pd-catalyzed amidation with isocyanides to yield 3-(oxazol-5-yl)quinoline-2-carboxamides. nih.govsemanticscholar.org This demonstrates the utility of palladium catalysis in the late-stage functionalization of complex oxazole-containing molecules.

Other notable metal-catalyzed routes include direct arylation , which can be achieved using a palladium/copper catalyst system to react a 4-substituted oxazole with an aryl bromide, and Stille cross-coupling , which utilizes organotin reagents for C-C bond formation at the C-4 and C-5 positions of the oxazole ring. ijpsonline.comnih.gov

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-based (e.g., Pd(PPh₃)₄) | Halogenated oxazole + Arylboronic acid | Forms C-C bonds for direct functionalization of the oxazole ring. | ijpsonline.comnih.gov |

| Suzuki-Miyaura Coupling | Nickel-based | 5-(Triazinyloxy)oxazole + Boronic acid | Enables a one-pot synthesis/coupling sequence from carboxylic acids and amino acids. | beilstein-journals.org |

| Stille Coupling | Palladium-based | Halogenated oxazole + Organostannane | Provides an alternative to Suzuki coupling for site-selective C-C bond formation. | nih.gov |

| Pd-Catalyzed Amidation | Palladium-based | Functionalized chloro-oxazole + Isocyanide | Used for late-stage derivatization to introduce amide groups. | nih.govsemanticscholar.org |

| Direct Arylation | Palladium/Copper | 4-Substituted oxazole + Aryl bromide | Direct C-H functionalization of the oxazole ring. | ijpsonline.com |

Catalyst-Free and Environmentally Benign Synthetic Strategies

Green chemistry principles are increasingly being applied to heterocycle synthesis to reduce environmental impact. These strategies include the use of alternative energy sources like microwaves, employing safer solvents, and developing catalyst-free reaction pathways.

Microwave-assisted synthesis has emerged as a significant green tool. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. nih.gov The microwave-assisted van Leusen synthesis has been reported for producing 5-aryl-1,3-oxazoles, showcasing a more efficient and high-yield approach compared to conventional heating. nih.gov

The development of environmentally benign reaction media is another cornerstone of green synthesis.

Aqueous Systems: Modified van Leusen reactions have been developed that proceed under mild conditions in an aqueous-alcoholic potassium hydroxide (B78521) solution. This method is noted for being eco-friendly, efficient, and allowing for easy product purification. semanticscholar.org

Ionic Liquids: Imidazolium-based ionic liquids have been used as solvents for Suzuki Pd-mediated C-C coupling reactions involving oxazoles. ijpsonline.com Ionic liquids are non-volatile and can often be recycled, making them a greener alternative to conventional organic solvents.

Polyethylene Glycol (PEG): PEG has been used as a green solvent medium for the synthesis of other related heterocycles, suggesting its potential applicability for oxazole synthesis to replace more hazardous solvents. bepls.com

Catalyst-free strategies focus on designing reactions that proceed efficiently without the need for a catalyst, particularly heavy metals which can be toxic and difficult to remove from the final product. A novel, efficient synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids using a stable triflylpyridinium reagent. nih.gov This method proceeds through an in-situ generated acylpyridinium salt that reacts with an isocyanide derivative. While it uses a stoichiometric activating agent, it avoids the use of a transition-metal catalyst, simplifying purification and reducing metal waste. nih.gov

| Strategy | Methodology | Conditions | Environmental Benefit | Reference |

|---|---|---|---|---|

| Alternative Energy Source | Microwave-Assisted Synthesis | Van Leusen reaction under microwave irradiation. | Reduced reaction time, high efficiency, and broad substrate scope. | nih.gov |

| Green Solvents | Modified van Leusen Reaction | Aqueous-alcoholic KOH solution. | Eco-friendly, mild conditions, and easy purification. | semanticscholar.org |

| Green Solvents | Suzuki Coupling | Imidazolium-based ionic liquids. | Use of non-volatile, often recyclable solvents. | ijpsonline.com |

| Catalyst-Free Approach | Direct from Carboxylic Acids | Reaction with a triflylpyridinium reagent and isocyanoacetates. | Avoids transition-metal catalysts, simplifying purification and reducing metal waste. | nih.gov |

Reactivity and Chemical Transformations of 5 2 Thienyl 1,3 Oxazole

Electrophilic Aromatic Substitution on the 5-(2-Thienyl)-1,3-oxazole System

Electrophilic substitution reactions on the this compound system predominantly occur on the thiophene (B33073) ring, which is more susceptible to electrophilic attack than the electron-deficient oxazole (B20620) ring. vulcanchem.com The oxazole ring generally resists electrophilic substitution unless activated by electron-donating groups. pharmaguideline.comtandfonline.com

Research has shown that electrophilic substitution reactions such as nitration, bromination, formylation, and acylation on similar 2-(2-thienyl) substituted heterocyclic systems occur almost exclusively at the 5-position of the thiophene ring. researchgate.net This high regioselectivity is attributed to the activating effect of the sulfur atom in the thiophene ring, which directs incoming electrophiles to the C5 position.

Conversely, the oxazole ring's reactivity towards electrophiles is significantly lower. pharmaguideline.com Electrophilic substitution on the oxazole ring itself is difficult and typically requires the presence of activating, electron-releasing substituents. pharmaguideline.comtandfonline.com When such substitutions do occur, they tend to favor the C4 position over the C5 and C2 positions. pharmaguideline.com

Nucleophilic Reactivity and Functionalization of the Oxazole Ring

The oxazole ring in this compound is generally resistant to nucleophilic substitution reactions. pharmaguideline.com However, the presence of a good leaving group, such as a halogen, at the C2 position can facilitate nucleophilic attack. pharmaguideline.comtandfonline.com The order of reactivity for nucleophilic substitution on the oxazole ring is C2 > C4 > C5. tandfonline.com

Functionalization of the oxazole ring can also be achieved through deprotonation. The C2 position of the oxazole ring is the most acidic and can be deprotonated by a strong base to form a 2-lithio-oxazole intermediate. pharmaguideline.com These intermediates, however, can be unstable and may lead to ring cleavage. pharmaguideline.com

In some instances, nucleophilic attack on the oxazole ring can result in ring-opening rather than substitution. pharmaguideline.com For example, treatment with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazole (B134444) derivatives through ring cleavage and subsequent recyclization. pharmaguideline.com

The introduction of substituents can significantly influence the nucleophilic reactivity of the oxazole ring. For instance, the bromine atom at the C4 position of 4-bromo-5-(2-thienyl)-1,3-oxazole is susceptible to nucleophilic substitution with various nucleophiles like amines and alkoxides, allowing for the synthesis of diverse 4-substituted oxazoles. vulcanchem.com

Pericyclic Reactions: Cycloadditions and Related Transformations of Oxazoles

Oxazoles can participate in pericyclic reactions, most notably as dienes in Diels-Alder cycloadditions. pharmaguideline.comnih.gov These reactions involve the [4+2] cycloaddition of the oxazole with a dienophile, such as an alkene or alkyne, to form a bicyclic adduct. pharmaguideline.com The presence of electron-donating substituents on the oxazole ring can facilitate these reactions. pharmaguideline.com The resulting adducts can then be converted to pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.com

The intramolecular Diels-Alder reaction of oxazoles (IMDAO) has proven to be a powerful tool in the synthesis of complex heterocyclic compounds and natural products. thieme-connect.com This strategy allows for the efficient construction of intricate molecular architectures. thieme-connect.com

Oxazoles can also undergo other types of cycloaddition reactions. For example, they can react with arynes in a [3+2] cycloaddition followed by a [4+2] cycloreversion sequence to produce isoindoles, which can further react with excess aryne to yield 9,10-dihydro-9,10-epiminoanthracenes. researchgate.net Additionally, formal [3+2] cycloadditions of oxazoles with nitrosobenzene (B162901) have been reported to yield 2,5-dihydro-1,2,4-oxadiazoles. researchgate.net

It's important to note that these reactions are a general feature of the oxazole ring system. ox.ac.ukunina.itudel.edulibretexts.org

Redox Chemistry of the this compound Scaffold (e.g., Oxidation, Reduction)

The redox chemistry of this compound involves both the oxidation and reduction of its constituent rings. The oxazole ring is relatively easy to oxidize, and treatment with oxidizing agents like cold potassium permanganate (B83412) or chromic acid can lead to ring opening. pharmaguideline.com However, it is generally stable to hydrogen peroxide. pharmaguideline.com N-oxides of substituted oxazoles can also be formed. pharmaguideline.com

Reduction of the oxazole ring can also lead to ring cleavage, yielding open-chain products. pharmaguideline.com For instance, reduction with nickel-aluminum alloy can cleave the oxazole ring. tandfonline.com In some cases, the oxazole ring can be reduced to the corresponding amine. smolecule.com

The thiophene ring can also undergo oxidation to form sulfoxides or sulfones. smolecule.com

Derivatives of this compound exhibit specific redox behaviors. For example, 1-[4-cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid can be oxidized with potassium permanganate to form oxazole derivatives, and the cyano group can be reduced to an amine using lithium aluminum hydride.

| Reaction Type | Reagent(s) | Outcome on this compound Scaffold |

| Oxidation | Cold Potassium Permanganate, Chromic Acid | Ring opening of the oxazole ring pharmaguideline.com |

| Oxidation | - | Formation of N-oxides from substituted oxazoles pharmaguideline.com |

| Oxidation | - | Thiophene ring can be oxidized to sulfoxides or sulfones smolecule.com |

| Reduction | Nickel-Aluminum Alloy | Cleavage of the oxazole ring tandfonline.com |

| Reduction | - | Reduction of the oxazole ring to the corresponding amine smolecule.com |

| Reduction | Lithium Aluminum Hydride | Reduction of a cyano group on a derivative to an amine |

Functional Group Interconversions on the Thiophene Moiety of the Compound

The thiophene moiety of this compound provides a site for various functional group interconversions, a key strategy in organic synthesis for modifying molecular properties and reactivity. solubilityofthings.com These transformations allow for the introduction of diverse functionalities onto the thiophene ring.

Common functional group interconversions on thiophene rings include electrophilic substitution reactions. solubilityofthings.com For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom. vulcanchem.com Nitration and sulfonation can also be performed to install nitro and sulfonic acid groups, respectively. vulcanchem.com

Furthermore, the thiophene ring can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds by coupling the thiophene ring with various organoboron compounds in the presence of a palladium catalyst. tandfonline.com This method is highly versatile for introducing aryl or alkyl substituents.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 2 Thienyl 1,3 Oxazole and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Elucidating Complex Structures of Derivatives (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-(2-thienyl)-1,3-oxazole and its analogues. researchgate.net ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework. orgsyn.org

For the parent compound, this compound, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the protons on both the oxazole (B20620) and thiophene (B33073) rings. orgsyn.org The proton at position 2 of the oxazole ring typically appears as a singlet around δ 7.86 ppm, while the proton at position 4 resonates as a singlet at approximately δ 7.22 ppm. orgsyn.org The thiophene protons exhibit a doublet of doublets pattern, with the proton at the 5-position of the thiophene ring appearing around δ 7.09 ppm, the proton at the 3-position at δ 7.33 ppm, and the proton at the 4-position at δ 7.35 ppm. orgsyn.org

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for each carbon atom. orgsyn.org For this compound, the carbon resonances are observed at approximately δ 149.7 (C2-oxazole), 121.0 (C4-oxazole), 146.8 (C5-oxazole), 129.3 (C2'-thiophene), 127.7 (C3'-thiophene), 125.7 (C4'-thiophene), and 124.4 (C5'-thiophene). orgsyn.org

For more complex derivatives, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, and to assign substituent positions unambiguously. ipb.pt For instance, in substituted thienyl-oxazole systems, HMBC is crucial for identifying long-range couplings between protons on one ring and carbons on the other, confirming the linkage between the two heterocyclic systems. ipb.pt These advanced methods are particularly vital when dealing with isomers or densely functionalized analogues. uniba.it

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Oxazole-H2 | 7.86 (s) | 149.7 |

| Oxazole-H4 | 7.22 (s) | 121.0 |

| Oxazole-C5 | - | 146.8 |

| Thiophene-H3' | 7.33 (dd) | 127.7 |

| Thiophene-H4' | 7.35 (dd) | 125.7 |

| Thiophene-H5' | 7.09 (dd) | 124.4 |

| Thiophene-C2' | - | 129.3 |

Data obtained in CDCl₃. orgsyn.org s = singlet, dd = doublet of doublets.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Molecular Insights and Conjugation Analysis

Vibrational and electronic spectroscopy offer complementary insights into the molecular structure and electronic properties of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the molecule. For this compound, the IR spectrum shows key absorption bands corresponding to the stretching and bending vibrations of the C-H, C=N, C=C, and C-O-C bonds within the oxazole and thiophene rings. orgsyn.org Typical IR bands include those for C-H stretching of the aromatic rings (around 3100 cm⁻¹), C=N and C=C stretching within the heterocyclic systems (in the 1615-1480 cm⁻¹ region), and various fingerprint vibrations that are characteristic of the substituted oxazole and thiophene moieties. orgsyn.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing the extent of π-conjugation. ung.edu The presence of the directly linked thiophene and oxazole rings results in an extended π-conjugated system. This conjugation leads to characteristic absorption maxima in the UV region. For example, the UV spectrum of a related compound, Macrooxazole A, shows maxima at 202, 227, and 277 nm, indicative of the conjugated system. The introduction of a thienyl group is expected to cause a red-shift (bathochromic shift) in the absorption maxima due to the extension of the π-system. The solvent environment can also influence the position of these absorption bands, a phenomenon known as solvatochromism, which can provide information about the change in dipole moment upon electronic excitation. researchgate.net

Table 2: Key IR and UV-Vis Data for this compound and Analogues

| Spectroscopic Technique | Compound | Characteristic Data |

|---|---|---|

| IR (neat, cm⁻¹) | This compound | 3111, 1614, 1593, 1517, 1486, 1425, 1364, 1305, 1258, 1241, 1210, 1197, 1101, 991, 899, 848, 818, 700, 637 orgsyn.org |

| UV-Vis (nm) | Macrooxazole A (analogue) | 202, 227, 277 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula with high accuracy. researchgate.netrsc.org For this compound, HRMS analysis would confirm the molecular formula C₇H₅NOS. orgsyn.org The measured mass-to-charge ratio (m/z) of the molecular ion peak, for instance the protonated molecule [M+H]⁺, is compared to the calculated theoretical value, with deviations of less than 5 ppm typically considered as confirmation of the assigned formula.

In addition to providing the molecular formula, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. clockss.org Upon electron impact (EI) or other ionization methods, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pathways of oxazole rings have been studied and can be influenced by the nature and position of substituents. clockss.org For instance, the loss of carbon monoxide (CO) is a common fragmentation process for some oxazoles. clockss.org The specific fragmentation pattern of this compound and its derivatives can serve as a fingerprint for their identification and can help to distinguish between isomers. mdpi.com

Table 3: HRMS Data for this compound and a Brominated Analogue

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| This compound | C₇H₅NOS | [M+H]⁺ | 152.0170 | 152.0165 orgsyn.org |

| 4-Bromo-5-(2-thienyl)oxazole | C₇H₄BrNOS | [M+H]⁺ | 229.9275 | 229.9271 orgsyn.org |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Assignment

While NMR, IR, and MS provide valuable information about the connectivity and formula of a molecule, single-crystal X-ray diffraction is the gold standard for determining its definitive three-dimensional structure in the solid state. uol.de This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high precision. uol.de

Molecular Conformation and Torsional Analysis of the Oxazole and Thiophene Rings

A key structural parameter in this compound and its analogues is the dihedral (or torsional) angle between the planes of the oxazole and thiophene rings. This angle dictates the degree of planarity of the molecule, which in turn influences the extent of π-conjugation and, consequently, its electronic and optical properties. researchgate.net

In the crystal structure of related compounds, the oxazole and thiophene rings are often found to be nearly coplanar. For example, in one derivative, the dihedral angle between these two rings was found to be as small as 2.65° in one crystallographically independent molecule and 4.55° in another. researchgate.net In another related structure, the dihedral angle between a thiophene ring and a succinimide (B58015) ring was 40.03°, while the angle between the thiophene and a phenyl ring was a much smaller 5.21°, indicating a preference for planarity between the aromatic systems. iucr.org Computational studies on thienyloxazoles have also been used to explore the rotational energy barrier around the bond connecting the two rings, providing insight into the conformational flexibility of these molecules. researchgate.net

Supramolecular Architectures and Intermolecular Bonding Interactions (e.g., C-H···O, C-H···π, π–π interactions)

Single-crystal X-ray diffraction also reveals how molecules pack in the crystal lattice, which is governed by a variety of non-covalent intermolecular interactions. mdpi.com These interactions can include classical hydrogen bonds (if suitable donor and acceptor groups are present) and weaker interactions such as C-H···O, C-H···N, C-H···S, and C-H···π interactions, as well as π–π stacking between the aromatic rings. iucr.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of 5 2 Thienyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure of heterocyclic compounds, including those containing oxazole (B20620) and thiophene (B33073) rings. researchgate.netkarazin.ua For π-conjugated systems, DFT calculations using various functionals such as B3LYP, CAM-B3LYP, and M06-2x can predict electronic excitation energies and orbital distributions. karazin.ua

Studies on related oxazole derivatives demonstrate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding electronic transitions and reactivity. For instance, in one study on an oxazole derivative, the electron reorganization energy was calculated to be significantly lower than the hole reorganization energy, suggesting it could be an excellent electron transport material. researchgate.net The HOMO-LUMO energy gap is a critical parameter, with a smaller gap often indicating higher chemical reactivity. Theoretical calculations for various oxazole-containing compounds show how substituents can modulate these frontier orbitals and, consequently, their electronic and optical properties. researchgate.netresearchgate.net

The electronic spectra of molecules containing both oxazole and thiophene fragments have been investigated theoretically. karazin.ua Symmetry-adapted cluster-configuration interaction (SAC-CI) methods have also been used to accurately predict the absorption and emission spectra of complex conjugated molecules, showing good agreement with experimental data. ntu.edu.sg While specific calculations for 5-(2-thienyl)-1,3-oxazole are not detailed in the reviewed literature, the established methodologies provide a robust framework for predicting its electronic properties.

Table 1: Illustrative Quantum Chemical Data for Related Heterocyclic Compounds

| Compound/System | Method/Functional | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) | DFT | - | - | - | researchgate.net |

| Various π-conjugated dyes with oxazole/thiophene fragments | DFT (B3LYP, CAM-B3LYP) | N/A | N/A | N/A | karazin.ua |

| Thienobenzo-thiazoles | DFT | N/A | N/A | N/A | mdpi.com |

| Potent Antimicrobial Compound 3c | DFT/B3LYP 6-311G(d,p) | -5.99 | -1.78 | 4.21 | nanobioletters.com |

Note: This table presents examples of data obtained for related compounds to illustrate the application of quantum chemical calculations, as specific values for this compound were not available in the cited sources.

Molecular Modeling and Dynamics Simulations for Conformational and Reactive Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. google.com Conformational analysis, a key aspect of molecular modeling, helps determine the most stable three-dimensional arrangements of a molecule by identifying low-energy conformations. google.com For a molecule like this compound, which features a rotatable bond between the thiophene and oxazole rings, conformational analysis can reveal the preferred dihedral angle and the energy barriers between different conformers.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nanobioletters.comuantwerpen.be Reactive MD simulations, in particular, can model the formation and breaking of chemical bonds, offering a deeper understanding of reaction mechanisms at an atomic scale. uantwerpen.be In the context of drug design, MD simulations are crucial for studying the stability of a ligand-protein complex. nanobioletters.com Simulations lasting nanoseconds can validate the stability of docking poses and analyze the trajectory of the ligand within the binding site, ensuring that the predicted interactions are maintained over time. nanobioletters.comnih.gov For example, MD simulations have been used to confirm the stability of complexes between newly synthesized inhibitors and SARS-CoV-2 target enzymes. nih.gov

Prediction and Validation of Molecular Descriptors and Reactivity Indices (e.g., TPSA, LogP, MEPs)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are essential in computational drug discovery for predicting pharmacokinetics and drug-likeness.

Topological Polar Surface Area (TPSA) is a descriptor used to estimate the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. nih.govnih.gov It is calculated based on the sum of the surface contributions of polar atoms. nih.gov For CNS-active drugs, a TPSA of ≤ 90 Ų is often considered favorable. taylorandfrancis.com

LogP , the logarithm of the octanol-water partition coefficient, is a measure of a molecule's lipophilicity. It is a critical parameter in Lipinski's "Rule of Five," which suggests that for a compound to have good oral bioavailability, its LogP should be less than 5. nih.govtaylorandfrancis.com

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. MEPs identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing valuable information about potential hydrogen bonding and other non-covalent interactions.

These descriptors are routinely calculated for newly designed compounds to assess their potential as drug candidates before synthesis. nih.govjcchems.com

Table 2: Key Molecular Descriptors and Their Significance in Drug Discovery

| Descriptor | Definition | Significance | General "Rule of Five" Guideline | Reference |

| LogP | Octanol-water partition coefficient | Measures lipophilicity, affects absorption and distribution | ≤ 5 | taylorandfrancis.com |

| Molecular Weight (MW) | Mass of one mole of a substance | Influences diffusion and transport | ≤ 500 g/mol | taylorandfrancis.com |

| Hydrogen Bond Donors | Number of N-H and O-H bonds | Affects solubility and receptor binding | ≤ 5 | taylorandfrancis.com |

| Hydrogen Bond Acceptors | Number of N and O atoms | Affects solubility and receptor binding | ≤ 10 | taylorandfrancis.com |

| TPSA | Topological Polar Surface Area | Predicts membrane permeability | ≤ 140 Ų (for oral bioavailability) | nih.gov |

In Silico Design and Virtual Screening of Novel Oxazole Derivatives

In silico design and virtual screening are powerful computational strategies that accelerate the discovery of new therapeutic agents. nih.govmdpi.com These methods involve the use of computer models to design and test vast libraries of virtual compounds against a specific biological target, such as an enzyme or receptor.

The process often begins with a scaffold, such as the this compound core. A virtual library is then generated by adding various substituents to this core structure. This library of novel derivatives is subsequently "screened" using molecular docking simulations to predict which compounds are most likely to bind to the target protein with high affinity. jcchems.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also integral to this process. Predictive QSAR models, developed using machine learning techniques, can forecast the biological activity of newly designed compounds based on their structural features. nih.gov For instance, QSAR models have been successfully developed and validated to predict the antiviral activity of oxazole derivatives against the Varicella zoster virus (VZV), leading to the identification and synthesis of promising new drug candidates. nih.gov

Theoretical Analysis of Molecular Interactions

Understanding the interactions between a small molecule and its biological target is crucial for rational drug design. Molecular docking is the primary computational tool used for this purpose. nanobioletters.comnih.gov It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nanobioletters.com

Docking studies can reveal the specific amino acid residues involved in the interaction and the nature of the binding forces, such as:

Hydrogen Bonds: Key directional interactions between the ligand and protein. mdpi.com

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor. mdpi.com

Van der Waals Forces: General attractive or repulsive forces between molecules. nih.gov

π-π Stacking: Interactions between aromatic rings, which would be relevant for the thienyl and oxazole rings of the title compound.

For example, docking analyses of various oxazole derivatives have identified crucial hydrogen bond and hydrophobic interactions within the binding pockets of target proteins like DNA gyrase and the heme-binding protein from Porphyromonas gingivalis. nih.govnih.gov In one study, theoretical analysis of a naphtho-oxazole derivative bound to Butyrylcholinesterase (BChE) identified a key hydrogen bond between the oxazole's oxygen atom and the protein backbone, as well as hydrophobic interactions involving a methyl group on the oxazole ring. mdpi.com These detailed interaction analyses provide a structural basis for a compound's activity and guide its further optimization.

Applications in Advanced Materials and Chemical Science Based on 5 2 Thienyl 1,3 Oxazole Scaffolds

Role as Versatile Building Blocks in Complex Organic Synthesis

The 5-(2-thienyl)-1,3-oxazole core serves as a foundational component in the construction of more elaborate molecular architectures. chemimpex.com Its inherent reactivity and the presence of multiple functionalization points on both the oxazole (B20620) and thiophene (B33073) rings allow chemists to strategically build upon this framework. The oxazole ring, for instance, can be synthesized through various methods, including the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde. nih.govmdpi.com This method and others provide access to a wide array of substituted oxazoles.

The functional groups on the this compound scaffold can be readily modified, expanding its utility in organic synthesis. For example, derivatives such as 5-methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde (B1372517) possess an aldehyde group that facilitates derivatization and incorporation into various chemical reactions. chemimpex.com This adaptability is particularly beneficial in medicinal chemistry, where structural modifications can lead to enhanced biological activity. chemimpex.com The electrophilic sites on the oxazole ring make it susceptible to reactions with bases and nucleophiles, including hydrolysis, esterification, and amidation. Furthermore, the thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. smolecule.com The ability to selectively deprotonate specific positions on the oxazole ring further enhances its versatility as a building block for creating 2,5-disubstituted oxazoles. nih.gov

Development of Functional Materials Utilizing Oxazole-Thiophene Architectures

The conjugated system formed by the interconnected oxazole and thiophene rings in this compound gives rise to interesting electronic and optical properties, making it a promising candidate for the development of advanced functional materials.

Organic Electronic Devices: Semiconductors and Photovoltaics

The electronic properties of oxazole-thiophene architectures are tunable, making them suitable for applications in organic electronics. chemimpex.com The combination of the electron-donating thiophene ring and the electron-accepting oxazole ring creates a "push-pull" system that can facilitate charge transfer, a crucial characteristic for organic semiconductors. dtic.milnih.gov Materials based on benzobisoxazoles (BBOs), which contain a fused oxazole ring system, have been investigated as organic semiconductors. bu.edumdpi.com The planar structure and high solubility of BBO-based polymers are advantageous for their use in organic thin-film transistors (OTFTs). mdpi.com

The development of C3-symmetric star-shaped molecules containing thiophene and oxazole heterocycles has also been explored for their potential as active materials in organic electronic devices, including solar cells and field-effect transistors. nih.govresearchgate.net The photophysical properties of these materials are of significant interest for applications in photovoltaics and organic light-emitting diodes (OLEDs). nih.govresearchgate.net Theoretical studies have also been conducted to design n-type organic semiconducting materials based on thiazole (B1198619) and oxazole frameworks, which are structurally related to the thienyl-oxazole system. researchgate.net

Non-linear Optical (NLO) Materials

The push-pull electronic nature of molecules containing both thiophene and oxazole rings also makes them candidates for non-linear optical (NLO) materials. dtic.mil NLO materials are essential for applications in modern communications technology, such as ultrafast image processing and optical data storage. scispace.com The molecular second-order nonlinear optical coefficients (β) of compounds with a thiophene ring acting as an electron donor have been shown to be significant. dtic.mil Replacing benzene (B151609) rings with more easily delocalizable five-membered heterocycles like thiophene and oxazole can enhance the molecular hyperpolarizability. scispace.comuminho.pt Studies have indicated that the order of nonlinearities for some heterocyclic systems is thiazoles > oxazoles > imidazoles. uminho.pt The thermal stability of these chromophores is also a critical factor for their practical application in NLO devices. scispace.com

Precursors and Intermediates in Agrochemical Research (e.g., herbicides, pesticides, fungicides)

Derivatives of this compound are valuable intermediates in the synthesis of compounds for agrochemical applications. chemimpex.com The oxazole scaffold is present in a variety of molecules with fungicidal, insecticidal, and herbicidal activities. researchgate.net For instance, certain oxazole derivatives have shown promise as herbicides by targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net

Research has demonstrated the herbicidal and antifungal potential of various oxazole-containing compounds. researchgate.net Some angular oxazole-fused coumarin (B35378) derivatives have exhibited herbicidal activity comparable to the commercial herbicide Acetochlor. researchgate.net Additionally, several of these compounds have shown potent antifungal activity against pathogens like Botrytis cinerea. researchgate.net The development of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles as transketolase inhibitors highlights the potential for designing novel herbicides based on related heterocyclic systems. nih.gov The broad-spectrum weed control and crop selectivity of certain derivatives make them promising candidates for further development in agriculture. nih.gov

Ligand Design for Transition Metal Complexation and Catalysis

The nitrogen atom in the oxazole ring and the sulfur atom in the thiophene ring of this compound can act as donor atoms for coordination with transition metals. This property makes the scaffold a valuable component in the design of ligands for catalysis. Chiral tridentate oxazoline (B21484) ligands incorporating a thiophene group have been synthesized and used in asymmetric Michael reactions. uol.de In these complexes, the oxazoline nitrogen and the thioether sulfur can coordinate to a metal center, such as copper(II), influencing the geometry and catalytic activity of the complex. uol.de

Vanadium complexes with oxazole-containing ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The substitution pattern on the oxazole ligand can significantly impact the catalyst's performance and the properties of the resulting polymers. mdpi.com Furthermore, thiophene-dithiolene ligands have been used to create transition metal complexes with interesting magnetic and transport properties. ulisboa.pt The ability to fine-tune the electronic and steric properties of ligands based on the this compound framework opens up possibilities for designing new catalysts with specific activities and selectivities. uol.demdpi.com

Q & A

Q. What are the standard synthetic routes for 5-(2-thienyl)-1,3-oxazole and its derivatives?

The van Leusen oxazole synthesis is a widely used method, involving the reaction of aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux with a base like potassium carbonate. This approach yields substituted oxazoles with moderate to good yields (e.g., 45–53% for fluorinated and brominated derivatives) . Key steps include optimizing reaction time (typically 3–5 hours) and solvent choice (methanol/water mixtures) to minimize side reactions. Post-synthesis purification often employs extraction with methyl tert-butyl ether and column chromatography .

Q. How are structural and purity validations performed for this compound?

Characterization relies on spectroscopic methods:

- 1H/13C NMR to confirm substitution patterns (e.g., thienyl protons at δ 7.6–7.9 ppm, oxazole ring protons at δ 8.0–8.3 ppm) .

- HRMS (ESI) to verify molecular ion peaks (e.g., [M]+ for 5-(thienyl)oxazole derivatives within ±0.0005 Da of calculated values) .

- X-ray crystallography for absolute configuration confirmation, with unit cell parameters (e.g., a = 9.3158 Å, β = 100.571°) and space group assignments (e.g., P21/c) .

Advanced Research Questions

Q. How do substituents on the oxazole ring influence biological activity, and how can contradictions in activity data be resolved?

Substituents like halogens (Br, F) or electron-withdrawing groups enhance binding to targets such as PLK-1 in cancer studies. For example, bromophenyl derivatives (OXL series) showed IC50 values <10 µM against triple-negative breast cancer cells via aromatase inhibition . Contradictions arise when steric effects (e.g., ortho-substituents) reduce binding despite favorable electronic properties. To resolve this:

- Perform molecular docking (AutoDock Vina) to assess steric clashes and binding energies .

- Use thermodynamic water mapping to identify solvent-exposed regions that destabilize ligand-receptor interactions .

- Validate with in vitro assays (e.g., mitotic catastrophe assays) to correlate computational predictions with biological outcomes .

Q. What strategies optimize crystal packing for fluorescence applications?

this compound derivatives exhibit fluorescence via π-π stacking and hydrogen bonding. Key strategies include:

- Introducing C-H···F interactions (e.g., fluorophenyl groups) to stabilize non-planar conformations, enhancing Stokes shifts .

- Designing ortho-substituted derivatives (e.g., ortho-POPOP analogs) to induce torsional angles >30°, reducing aggregation-caused quenching (ACQ) .

- Co-crystallizing with halogen-bond donors (e.g., perfluorinated iodobenzenes) to modulate emission wavelengths via charge-transfer interactions .

Q. How do reaction conditions impact yield in multi-component syntheses?

Yields vary with substituent electronic effects and steric bulk. For example:

- Electron-deficient aldehydes (e.g., nitro-substituted) reduce yields (≤45%) due to slower cyclization .

- Steric hindrance from bulky groups (e.g., 3-phenoxyphenyl) lowers yields to 42%, necessitating extended reaction times or higher temperatures .

- Use microwave-assisted synthesis or flow chemistry to improve efficiency for low-yielding derivatives .

Methodological Considerations

Q. What analytical techniques resolve conflicting crystallographic data for oxazole derivatives?

Discrepancies in bond lengths/angles (e.g., C-O vs. C-N distances) can arise from disorder or twinning. Mitigation steps:

- Collect high-resolution data (θ > 25°, redundancy > 4) to improve Rint values (<0.03) .

- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking vs. H-bonding contributions) .

- Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental and theoretical geometries .

Q. How are molecular electrostatic potentials (MEPs) used to predict halogen-bonding behavior?

MEPs identify electron-rich regions (e.g., oxazole N atoms) as halogen-bond acceptors. For this compound:

- Calculate MEPs at the B3LYP/def2-TZVP level to map negative electrostatic potentials (−40 to −60 kcal/mol) .

- Rank acceptor strength: pyridyl > oxazole > thienyl groups, guiding co-crystallization with iodoperfluorobenzenes .

- Validate with X-ray topology analysis (e.g., I···N distances <3.5 Å confirm halogen bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.